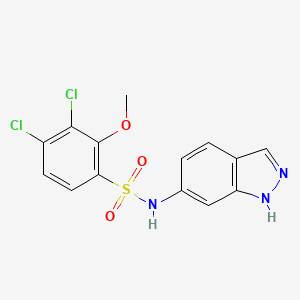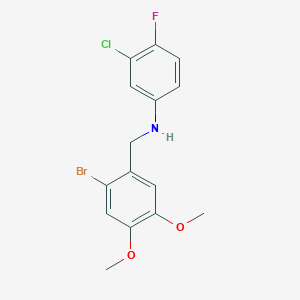![molecular formula C22H17N3O2 B6046064 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one, also known as CTK7A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of anthraquinone derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one exerts its effects through various mechanisms, depending on the target cells and tissues. In cancer cells, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. In neurons, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one modulates the activity of ion channels and receptors, leading to changes in synaptic transmission and neuronal excitability.
Biochemical and physiological effects:
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit a wide range of biochemical and physiological effects, including anti-tumor activity, modulation of ion channels and receptors, and inhibition of angiogenesis. Additionally, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its potent activity and specificity towards certain targets. However, one limitation is that 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one, including the development of new analogs with improved activity and specificity, the investigation of its potential applications in other fields such as cardiovascular and metabolic diseases, and the elucidation of its mechanisms of action in different cell types and tissues. Additionally, further studies are needed to evaluate the safety and toxicity of 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one in vivo, which will be essential for its potential clinical use.
Synthesemethoden
The synthesis of 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one involves several steps, including the condensation of 2-nitrobenzaldehyde and ethylamine to form 2-nitro-N-ethylbenzamide, which is then reduced to N-ethyl-o-aminophenol. This intermediate is then reacted with 3,4-dihydroxybenzaldehyde to form the final product, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one.
Wissenschaftliche Forschungsanwendungen
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been widely used in scientific research due to its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. In neuroscience, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to modulate the activity of ion channels and receptors, making it a potential therapeutic agent for neurological disorders. Additionally, 5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been investigated as a potential lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
10-anilino-12-(ethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-2-23-17-12-16(24-13-8-4-3-5-9-13)18-19-20(17)25-27-22(19)15-11-7-6-10-14(15)21(18)26/h3-12,23-24H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGWHXZSZMLINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)
![2-[4-(2,5-difluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6045994.png)
![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6046002.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6046006.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6046013.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)
![N-{[(2-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-cyclohexylurea](/img/structure/B6046048.png)
![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)

![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6046073.png)
![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)